2-[2-(3-bromophenyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
Overview
Description
2-[2-(3-bromophenyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione, also known as 2-bromo-2,3-dihydro-1H-isoindole-1,3-dione, is an organic compound that belongs to the isoindole family. This compound has been studied extensively in recent years due to its potential applications in medicinal and pharmaceutical fields. It has been synthesized in different ways and has been found to have numerous biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Reactions
- Novel Synthesis Techniques : Research has demonstrated innovative methods for synthesizing related compounds using microwave and ultrasound irradiation, which offers a more efficient route compared to traditional synthesis methods. Such techniques have been applied to create a series of compounds with potential antimicrobial activities (Ashok et al., 2015).
- Radical Cyclization : Aryl radical building blocks, similar to the compound , have been used in radical cyclization reactions with azoles, leading to the creation of tri- and tetra-cyclic heterocycles. This showcases the utility of such compounds in constructing complex molecular architectures (Allin et al., 2005).
Biological Applications
- Antimicrobial Properties : Compounds synthesized from related structures have shown significant in vitro antimicrobial and antifungal activities, suggesting their potential as novel therapeutic agents. For instance, specific succinimide derivatives have exhibited promising fungicidal properties (Cvetković et al., 2019).
- Enantiomeric Resolution : Studies on related compounds have also delved into chiral resolution, which is crucial for the development of drugs with specific stereochemical requirements. The resolution of enantiomers can aid in understanding the chiral recognition mechanism, vital for pharmaceutical applications (Ali et al., 2016).
Material Science
- Polymer Synthesis : Research into related compounds has extended to the field of material science, particularly in the synthesis of polymers with specific properties. The bulk polymerization of related glycolides has led to the creation of polymers with varying thermal properties, indicating the versatility of these compounds in designing materials with desired characteristics (Yin & Baker, 1999).
properties
IUPAC Name |
2-[2-(3-bromophenyl)ethyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2/c17-12-5-3-4-11(10-12)8-9-18-15(19)13-6-1-2-7-14(13)16(18)20/h1-7,10H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVIMYZQMZQXKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3-bromophenyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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